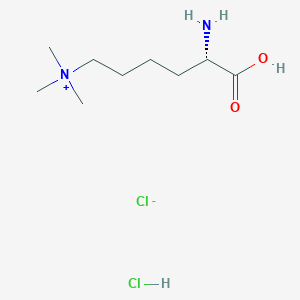

H-Lys(Me)3-OH chloride hydrochloride

CAS No.: 14039-75-9

Cat. No.: VC11643402

Molecular Formula: C9H22Cl2N2O2

Molecular Weight: 261.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14039-75-9 |

|---|---|

| Molecular Formula | C9H22Cl2N2O2 |

| Molecular Weight | 261.19 g/mol |

| IUPAC Name | [(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride;hydrochloride |

| Standard InChI | InChI=1S/C9H20N2O2.2ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;;/h8H,4-7,10H2,1-3H3;2*1H/t8-;;/m0../s1 |

| Standard InChI Key | BZVQKZBZVZOREL-JZGIKJSDSA-N |

| Isomeric SMILES | C[N+](C)(C)CCCC[C@@H](C(=O)O)N.Cl.[Cl-] |

| SMILES | C[N+](C)(C)CCCCC(C(=O)O)N.Cl.[Cl-] |

| Canonical SMILES | C[N+](C)(C)CCCCC(C(=O)O)N.Cl.[Cl-] |

Introduction

Chemical Structure and Physicochemical Properties

H-Lys(Me)₃-OH chloride hydrochloride is a cationic amino acid derivative with the molecular formula C₉H₂₁ClN₂O₂ and a molecular weight of 224.73 g/mol. The compound features a trimethylammonium group attached to the ε-nitrogen of lysine, which confers a permanent positive charge at physiological pH. This charge enhances interactions with negatively charged biomolecules such as DNA and phosphorylated proteins .

Solubility and Stability

The hydrochloride salt form improves solubility in polar solvents, including water and methanol, facilitating its use in biological assays. Stability studies of analogous compounds, such as Fmoc-Lys(Me)₃-OH chloride, indicate that the methylated side chain resists enzymatic degradation, making it suitable for long-term experimental applications .

Synthesis and Purification

The synthesis of methylated lysine derivatives typically involves multi-step reactions to introduce methyl groups selectively. For example, Fmoc-Lys(Me)₃-OH chloride is synthesized via a four-step process:

-

Protection: The α-amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group using N-ethyl-N,N-diisopropylamine in acetonitrile/methanol .

-

Methylation: Trimethylation of the ε-amino group using methyl iodide or similar alkylating agents.

-

Deprotection: Removal of the Fmoc group under basic conditions (e.g., sodium hydroxide) .

-

Salt Formation: Precipitation as the hydrochloride salt to enhance solubility .

Purification is achieved via reverse-phase chromatography or recrystallization, yielding products with >95% purity .

Biological Applications

Peptide Synthesis

H-Lys(Me)₃-OH chloride hydrochloride serves as a building block in solid-phase peptide synthesis (SPPS). Its cationic side chain promotes helical structures in peptides, which are critical for mimicking natural protein domains . For instance, incorporating this derivative into histone peptides enables studies on methylation-dependent protein interactions .

Epigenetic Research

Lysine methylation is a key post-translational modification in histones, regulating gene expression. The trimethylated lysine residue in H-Lys(Me)₃-OH chloride hydrochloride mimics naturally occurring histone modifications, allowing researchers to probe interactions with reader proteins like HP1 and Polycomb group proteins .

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume